REACTION_CXSMILES
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[NH2:1][C:2]1[C:10]([F:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Cl:12][CH:13]([CH3:17])[C:14](Cl)=O>>[Cl:12][CH:13]([C:17]1[O:5][C:4](=[O:6])[C:3]2[CH:7]=[CH:8][CH:9]=[C:10]([F:11])[C:2]=2[N:1]=1)[CH3:14]
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Name
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Quantity
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9.3 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)O)C=CC=C1F
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClC(C(=O)Cl)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 3 hours
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Duration
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3 h
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Type
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DISTILLATION
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Details
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excess acid chloride was distilled off
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Type
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CONCENTRATION
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Details
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The residue was concentrated under reduced pressure at 70° C. for 2 hours
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Duration
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2 h
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Name
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Type
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product
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Smiles
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ClC(C)C1=NC2=C(C(O1)=O)C=CC=C2F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |